molecular formula C27H25N5O4S2 B422247 N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE

N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B422247
M. Wt: 547.7g/mol
InChI Key: VURVTRATWXMTEU-NTFVMDSBSA-N
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Description

N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of various functional groups, including imidazo[2,1-b][1,3]thiazole, furyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave irradiation to expedite reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazo[2,1-b][1,3]thiazole core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide or furyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Molecular docking studies have shown that the compound can form stable complexes with target proteins, which helps to elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with target proteins and its potential antimicrobial activity make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C27H25N5O4S2

Molecular Weight

547.7g/mol

IUPAC Name

N-[(Z)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C27H25N5O4S2/c1-19-8-12-24(13-9-19)38(34,35)31(17-21-6-4-3-5-7-21)18-23-11-10-22(36-23)16-28-30-26(33)25-20(2)29-27-32(25)14-15-37-27/h3-16H,17-18H2,1-2H3,(H,30,33)/b28-16-

InChI Key

VURVTRATWXMTEU-NTFVMDSBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CS5)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)/C=N\NC(=O)C4=C(N=C5N4C=CS5)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CS5)C

Origin of Product

United States

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